

Commercial Availability and Technical Guide to (+)-Fenchone for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(+)-Fenchone**

Cat. No.: **B1672492**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in the essential oils of various plants, most notably fennel (*Foeniculum vulgare*) and cedar leaf (*Thuja occidentalis*).^{[1][2]} Its unique chemical structure and biological activities have garnered increasing interest within the scientific community, particularly in the fields of pharmacology, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the commercial availability of **(+)-Fenchone**, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological signaling pathways.

Commercial Availability and Suppliers

(+)-Fenchone is commercially available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various grades, from technical to high-purity analytical standards. When sourcing **(+)-Fenchone**, it is crucial to consider factors such as purity, enantiomeric excess, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification	Additional Notes
Sigma-Aldrich	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	≥98.0% (sum of enantiomers, GC)	Also available as an analytical standard with ≥99.5% purity.
Santa Cruz Biotechnology	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	Analytical Standard	For research use only.
ChemSence	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	≥98%	---
Simson Pharma Limited	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	High Quality	Accompanied by a Certificate of Analysis.
Clinivex	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	High Purity	Supplier for life science and laboratory research chemicals.
BOC Sciences	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	---	For experimental / research use only.

Foreverest Resources Ltd.	Fenchone 99%	1195-79-5 (racemic)	C ₁₀ H ₁₆ O	152.23	99% min (GC)	Supplies turpentine-based and natural/extracted flavor & fragrance ingredients
The Good Scents Company	dextro-fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	---	Provides information on organoleptic properties and lists multiple suppliers.
MedChem Express	(+)-Fenchone	4695-62-9	C ₁₀ H ₁₆ O	152.23	---	For research use only.
APExBIO	(-)-Fenchone	7787-20-4	C ₁₀ H ₁₆ O	152.23	High-purity	For biochemical research and signaling pathway studies.
Thermo Scientific Chemicals	L(-)-Fenchone, 98+%	7787-20-4	C ₁₀ H ₁₆ O	152.23	>98%	---

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis and biological evaluation of **(+)-Fenchone**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **(+)-Fenchone**

This protocol is adapted from a method for the analysis of fenchone in commercial formulations.[\[1\]](#)

Objective: To determine the purity of a **(+)-Fenchone** sample and identify any potential impurities.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin Elmer GC-MS with Clarus 600 T mass spectrometer).
- Capillary Column: Elite 5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents and Materials:

- **(+)-Fenchone** standard (analytical grade)
- Solvent (e.g., Methanol or Dichloromethane, HPLC grade)
- Helium (carrier gas)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **(+)-Fenchone** sample in the chosen solvent (e.g., 1 mg/mL).
- **Injection:** Inject approximately 2 µL of the sample into the GC-MS system with a split mode (e.g., split ratio 1:20).
- **GC Conditions:**
 - Carrier Gas: Helium at a constant pressure mode (e.g., 65.2 kPa).

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 min.
 - Ramp 1: Increase to 200 °C at a rate of 5 °C/min, hold for 1 min.
 - Ramp 2: Increase to 300 °C at a rate of 5 °C/min, hold for 2 min.
- Injector Temperature: 280 °C.
- MS Conditions:
 - Ion Source Temperature: 240 °C.
 - Interface Temperature: 220 °C.
 - Ionization Voltage: 70 eV.
- Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time of **(+)-Fenchone** and identify any other peaks corresponding to impurities. The purity can be calculated based on the peak area percentage.

Antimicrobial Activity Assay

This protocol is based on a study evaluating the antibacterial and anticandidal potential of fenchone.[3][4]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of **(+)-Fenchone** against selected microorganisms.

Materials:

- **(+)-Fenchone**
- Bacterial strains (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) and/or fungal strains (e.g., *Candida albicans*).

- Growth media (e.g., Luria Bertani (LB) broth for bacteria, Sabouraud Dextrose (SD) broth for fungi).
- 96-well microplates.
- Phosphate buffer saline (PBS).
- Spectrophotometer.

Procedure:

- Microorganism Preparation: Grow bacterial cultures for 24 hours in a shaker incubator at 37 °C in LB broth. Grow *C. albicans* in SD broth at 28 °C.
- Inoculum Preparation: Wash the microbial cultures with PBS, collect the pellet, and re-suspend in fresh broth to a standardized concentration (e.g., 10^5 CFU/mL).
- Microbroth Dilution:
 - Prepare a serial dilution of **(+)-Fenchone** in the appropriate growth medium in a 96-well microplate.
 - Add the standardized microbial inoculum to each well.
 - Include positive (microorganisms with no fenchone) and negative (medium only) controls.
- Incubation: Incubate the plates under the appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
- MIC Determination: The MIC is the lowest concentration of **(+)-Fenchone** that visibly inhibits microbial growth.
- MBC/MFC Determination:
 - Take an aliquot from the wells showing no visible growth and plate it on agar plates.
 - Incubate the plates.

- The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

Insecticidal Activity Assay

This protocol is derived from a study investigating the contact and fumigant activities of fennel fruit constituents.

Objective: To evaluate the insecticidal activity of **(+)-Fenchone** against stored-product insects.

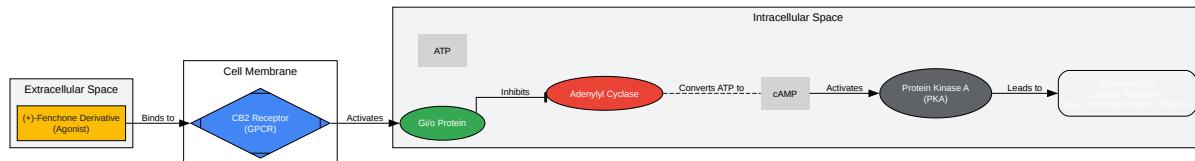
Materials:

- **(+)-Fenchone**
- Test insects (e.g., *Sitophilus oryzae*, *Callosobruchus chinensis*).
- Filter paper discs.
- Petri dishes or sealed containers.
- Acetone or other suitable solvent.

Procedure:

- Contact Toxicity (Filter Paper Diffusion Test):
 - Dissolve **(+)-Fenchone** in a suitable solvent to prepare different concentrations.
 - Apply a specific volume of each solution to a filter paper disc and allow the solvent to evaporate.
 - Place the treated filter paper in a petri dish.
 - Introduce a known number of insects into the petri dish.
 - Seal the petri dishes and incubate at a controlled temperature and humidity.
 - Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

- Fumigant Toxicity:
 - Apply a specific amount of **(+)-Fenchone** to a small piece of filter paper.
 - Place the treated paper inside a sealed container (e.g., a vial with a screened cap) containing the test insects, ensuring no direct contact.
 - Seal the container and incubate.
 - Record insect mortality at regular intervals.

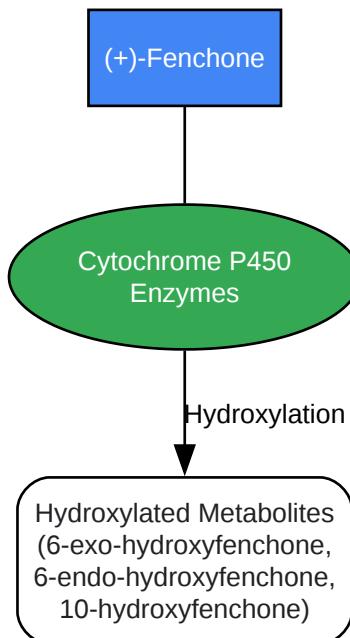

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of fenchone and its derivatives. A significant finding is the interaction of fenchone derivatives with the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system involved in regulating inflammation and immune responses.

Cannabinoid Receptor 2 (CB2) Agonism

A study by Smoum et al. (2022) demonstrated that novel cannabinoid-type derivatives synthesized from (+)- and (-)-fenchone exhibit high affinity and selectivity for the human CB2 receptor. One particular analog, 1d, was identified as a potent and efficacious hCB2 receptor agonist.

The CB2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences various cellular processes, including immune cell migration, cytokine release, and apoptosis.



[Click to download full resolution via product page](#)

CB2 Receptor Signaling Pathway Activated by **(+)-Fenchone** Derivatives.

Metabolism of **(+)-Fenchone**

The biotransformation of **(+)-Fenchone** has been investigated in human liver microsomes. The primary metabolic pathway involves hydroxylation at various positions, yielding metabolites such as 6-exo-hydroxyfenchone, 6-endo-hydroxyfenchone, and 10-hydroxyfenchone. This metabolism is primarily carried out by cytochrome P450 enzymes.

[Click to download full resolution via product page](#)**Metabolic Pathway of (+)-Fenchone.**

Conclusion

(+)-Fenchone is a readily available monoterpene with a growing body of literature supporting its potential in various research and development applications. This guide provides a starting point for sourcing the compound, offering standardized protocols for its analysis and biological evaluation. The elucidation of its interaction with the CB2 receptor opens up new avenues for the design and development of novel therapeutic agents based on the fenchone scaffold. As research continues, a deeper understanding of the signaling pathways and mechanisms of action of **(+)-Fenchone** will undoubtedly unlock its full potential in drug discovery and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fenchone - Wikipedia [en.wikipedia.org]
- 3. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide to (+)-Fenchone for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672492#commercial-availability-and-suppliers-of-fenchone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com